![molecular formula C10H16N6S2 B14505211 5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] CAS No. 64073-63-8](/img/structure/B14505211.png)
5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] typically involves the reaction of butane-1,4-diyl bis(3-methylsulfanyl-1H-1,2,4-triazole) with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] include:
- 5,5’-(Ethane-1,2-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- 5,5’-(Propane-1,3-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- 5,5’-(Butane-1,4-diyl)bis[3-(ethylsulfanyl)-1H-1,2,4-triazole] .
Uniqueness
The uniqueness of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] lies in its specific structural features and the presence of methylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
64073-63-8 |
|---|---|
Molecular Formula |
C10H16N6S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-methylsulfanyl-5-[4-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)butyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H16N6S2/c1-17-9-11-7(13-15-9)5-3-4-6-8-12-10(18-2)16-14-8/h3-6H2,1-2H3,(H,11,13,15)(H,12,14,16) |
InChI Key |
XTWMXVPPISKEHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)CCCCC2=NC(=NN2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
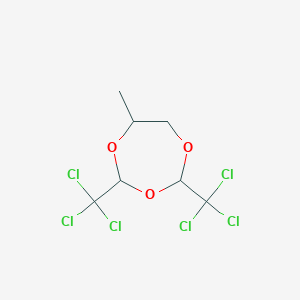
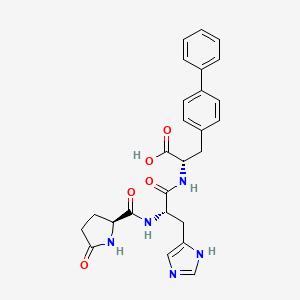
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
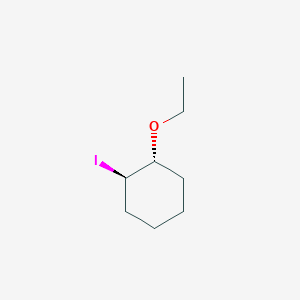

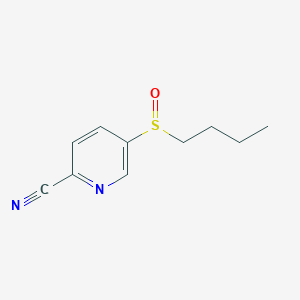
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
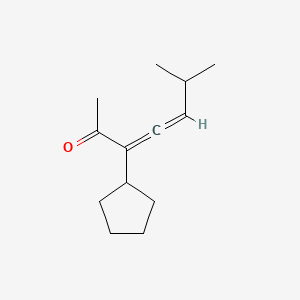
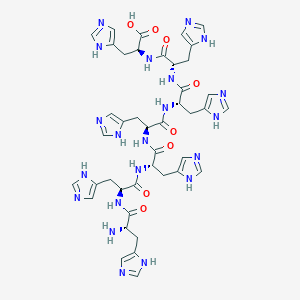
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
